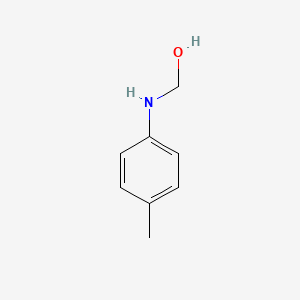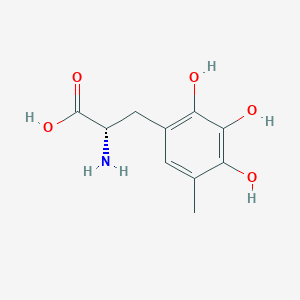![molecular formula C19H17NO5 B14591907 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-50-3](/img/structure/B14591907.png)
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
The synthesis of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves a multi-step process. One common synthetic route includes the condensation of 1-phenylethanol with 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidoreductases, by binding to their active sites and preventing their normal function. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:
1-Phenylethyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: This compound has a similar structure but with the nitro group in the para position, which can lead to different chemical reactivity and biological activity.
1-Phenylethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: The ortho position of the nitro group can result in steric hindrance, affecting the compound’s reactivity and interactions with molecular targets.
Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: This compound lacks the phenylethyl group, which can influence its solubility and overall chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable for various applications.
Propriétés
Numéro CAS |
61312-50-3 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
1-phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C19H17NO5/c1-13(21)18(12-15-7-6-10-17(11-15)20(23)24)19(22)25-14(2)16-8-4-3-5-9-16/h3-12,14H,1-2H3 |
Clé InChI |
DCHUCLAIHVRICH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)




![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)




![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
